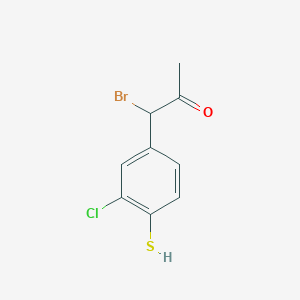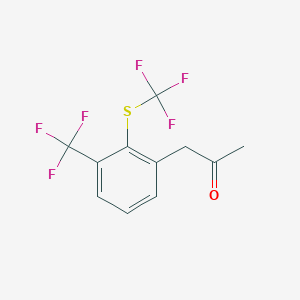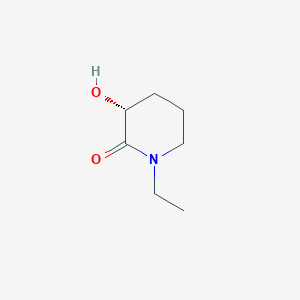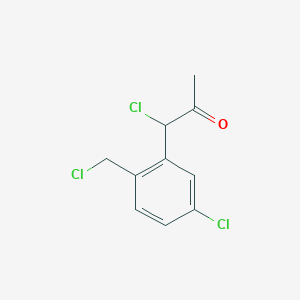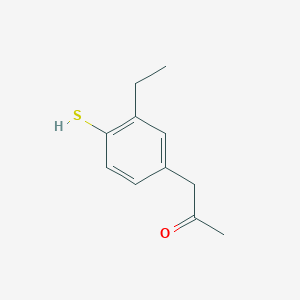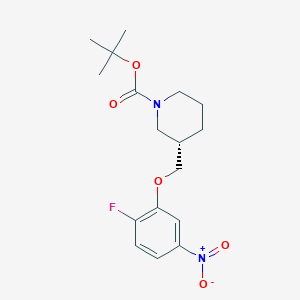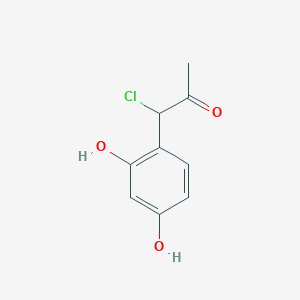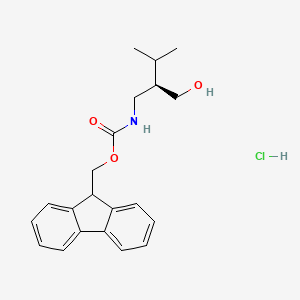
Fmoc-(r)-2-(aminomethyl)-3-methylbutan-1-ol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride is a compound that belongs to the family of Fmoc-protected amino alcohols. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a common protecting group used in peptide synthesis. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride typically involves the protection of the amine group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new amide or ester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Sodium carbonate (Na2CO3), triethylamine (TEA).
Solvents: Dichloromethane (DCM), methanol (MeOH).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new amide or ester derivatives.
Aplicaciones Científicas De Investigación
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules due to its stability and ease of removal.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride involves the protection of the amine group with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of the amine group under mild conditions. The Fmoc group is typically removed using a base such as piperidine, which cleaves the Fmoc group and regenerates the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used in peptide synthesis.
Boc-protected amino acids: These compounds use the t-butyloxycarbonyl (Boc) group as a protecting group instead of the Fmoc group.
Uniqueness
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride is unique due to its specific structure, which includes a chiral center and a hydroxyl group. This makes it particularly useful in the synthesis of complex peptides and other molecules where stereochemistry and functional group compatibility are important .
Propiedades
Fórmula molecular |
C21H26ClNO3 |
|---|---|
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-methylbutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-14(2)15(12-23)11-22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24);1H/t15-;/m1./s1 |
Clave InChI |
UMLLUMNNWDBATE-XFULWGLBSA-N |
SMILES isomérico |
CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
SMILES canónico |
CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



